What is the molecular structure of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid
What is the molecular structure of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid
An In-depth Technical Guide to 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid
Executive Summary: This document provides a comprehensive technical overview of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative. Pyrrole scaffolds are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to their prevalence in biologically active molecules. This guide details the molecule's structural and physicochemical properties, proposes a robust synthesis methodology based on the Hantzsch pyrrole synthesis, and outlines a rigorous protocol for its analytical characterization. The content is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific chemical entity.
Introduction to Substituted Pyrroles
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of natural products and synthetic compounds, including heme, chlorophyll, and several pharmaceuticals. The ability to introduce diverse substituents at various positions on the pyrrole ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid is a polysubstituted pyrrole featuring alkyl, aryl, and carboxylic acid functional groups, making it a valuable building block for the synthesis of more complex molecules and a potential candidate for biological screening libraries. This guide serves to consolidate the known information and provide expert-driven protocols for its synthesis and validation.
Molecular Structure and Physicochemical Properties
A precise understanding of the molecular structure and its associated physicochemical properties is foundational for any research or development application.
Molecular Identity
The compound is unambiguously identified by its chemical formula, structure, and various chemical informatics identifiers.
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IUPAC Name: 1-ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid[1]
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Molecular Formula: C₁₄H₁₅NO₂[1]
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CAS Number: 205755-32-6
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SMILES: CCN1C=C(C(=C1C)C(=O)O)C2=CC=CC=C2[1]
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InChI Key: KGASOPILNXWTPW-UHFFFAOYSA-N[1]
Below is a two-dimensional representation of the molecular structure, generated using the DOT language.
Caption: 2D structure of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid.
Physicochemical Data
The predicted physicochemical properties are essential for anticipating the molecule's behavior in various experimental conditions, such as solubility and membrane permeability.
| Property | Value | Source |
| Molecular Weight | 229.27 g/mol | PubChem |
| Monoisotopic Mass | 229.11028 Da | [1] |
| XLogP3 (Predicted) | 2.5 | [1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Synthesis Methodology
The construction of polysubstituted pyrroles is a well-established field in organic chemistry. The Hantzsch pyrrole synthesis is a classic and reliable method for preparing N-substituted pyrroles and is particularly well-suited for this target molecule.[2][3] A modern adaptation of this method utilizes a one-step continuous flow process, which can improve yield and efficiency.[2][3][4][5]
Retrosynthetic Strategy
The chosen strategy involves a three-component condensation reaction. The causality behind this choice lies in the commercial availability of the starting materials and the reaction's proven effectiveness for generating the desired substitution pattern. The key insight is the use of a tert-butyl ester as a precursor to the carboxylic acid, which can be hydrolyzed in situ by the HBr byproduct of the main reaction, streamlining the entire process.[2][3]
The retrosynthetic disconnection is as follows:
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The N1-ethyl group originates from ethylamine.
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The C2-methyl and C3-carboxylic acid moiety originates from tert-butyl acetoacetate.
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The C4-phenyl group originates from an α-haloketone, specifically 2-bromo-1-phenylethanone.
Caption: Workflow for the synthesis and validation of the target compound.
Experimental Protocol
This protocol is a self-validating system; the final characterization steps are integral to confirming the success of the synthesis.
Reagents and Equipment:
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Ethylamine
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tert-Butyl acetoacetate
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2-Bromo-1-phenylethanone
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Anhydrous solvent (e.g., Dimethylformamide - DMF)
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Base (e.g., Diisopropylethylamine - DIPEA)
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Standard glassware for organic synthesis
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve tert-butyl acetoacetate (1.0 eq) and ethylamine (1.1 eq) in anhydrous DMF.
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Base Addition: Add DIPEA (1.2 eq) to the mixture. The base is crucial for scavenging the HBr that will be generated, thereby driving the reaction forward.[5]
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Haloketone Addition: Slowly add a solution of 2-bromo-1-phenylethanone (1.0 eq) in DMF to the reaction mixture.
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Reaction and In Situ Hydrolysis: Heat the mixture (e.g., to 80-100 °C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The HBr generated during the pyrrole ring formation will catalyze the hydrolysis of the tert-butyl ester to the desired carboxylic acid.[2][3]
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
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Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to yield the pure 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid.
Analytical Characterization
Rigorous analytical validation is non-negotiable to confirm the identity, structure, and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule. The expected signals provide a unique fingerprint.
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¹H NMR: The spectrum should reveal distinct signals corresponding to each proton environment. Key expected signals include a triplet and a quartet for the N-ethyl group, a singlet for the C2-methyl group, a multiplet in the aromatic region (approx. 7.2-7.5 ppm) for the phenyl group protons, and a broad singlet for the carboxylic acid proton. The pyrrole ring proton should appear as a singlet.
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¹³C NMR: The carbon spectrum will confirm the presence of all 14 carbon atoms in their unique chemical environments, including the characteristic signal for the carboxylic acid carbonyl carbon (typically >160 ppm).[6][7]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition with high accuracy.
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Expected Mass: The calculated monoisotopic mass is 229.11028 Da.[1]
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Analysis: In positive-ion mode ESI-MS, the expected ion would be [M+H]⁺ at m/z 230.11756. In negative-ion mode, the [M-H]⁻ ion would be observed at m/z 228.10300.[1] The high-resolution measurement should match these values to within a few parts per million (ppm).
Purity Assessment
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for determining the purity of the final compound. A pure sample should exhibit a single major peak under various solvent gradient conditions.
Conclusion and Future Directions
This guide has detailed the molecular structure, properties, and a robust synthesis and characterization plan for 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid. The methodologies described are grounded in established chemical principles and supported by authoritative literature. As a functionalized heterocyclic compound, it represents a valuable starting point for further synthetic elaboration. Future work could involve its use in the construction of larger, more complex molecules for evaluation as potential therapeutic agents or functional materials. The carboxylic acid handle, in particular, is primed for amide coupling reactions, allowing for the introduction of diverse chemical functionalities and the rapid generation of compound libraries for screening.[3]
References
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NIST WebBook. 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester. Available from: [Link].
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Baxendale, I. R., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. Available from: [Link].
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Baxendale, I. R., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. Available from: [Link].
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ResearchGate. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Available from: [Link].
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MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Available from: [Link].
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ResearchGate. (PDF) 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Available from: [Link].
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BJSTR. Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Available from: [Link].
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